1-Butoxyoctane

CAS No.: 53839-23-9

Cat. No.: VC14214332

Molecular Formula: C12H26O

Molecular Weight: 186.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53839-23-9 |

|---|---|

| Molecular Formula | C12H26O |

| Molecular Weight | 186.33 g/mol |

| IUPAC Name | 1-butoxyoctane |

| Standard InChI | InChI=1S/C12H26O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |

| Standard InChI Key | HLKBESQBAMRXPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOCCCC |

Introduction

Structural Characteristics and Nomenclature

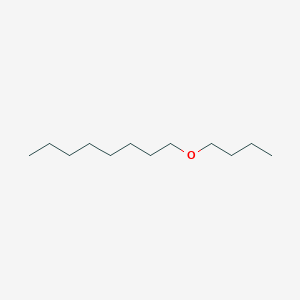

1-Butoxyoctane (IUPAC name: butoxyoctane) consists of a linear octyl chain (C₈H₁₇) connected to a butyl group (C₄H₉) through an ether linkage. The molecular formula is C₁₂H₂₆O, with a molar mass of 186.34 g/mol. Its structure can be represented as CH₃(CH₂)₇-O-(CH₂)₃CH₃, distinguishing it from shorter-chain analogs like 1-butoxybutane (C₈H₁₈O) . The extended hydrocarbon chain likely enhances hydrophobic interactions compared to smaller ethers, influencing solubility and phase behavior.

Physicochemical Properties

Thermodynamic Parameters

Based on trends in homologous ethers, 1-butoxyoctane is expected to exhibit:

| Property | Predicted Value (1-Butoxyoctane) | 1-Butoxybutane (Reference) |

|---|---|---|

| Boiling Point | ~220–240°C | 142°C |

| Density (20°C) | ~0.78–0.82 g/mL | 0.770 g/mL |

| Refractive Index | ~1.42–1.44 | 1.397 |

| LogP (Octanol/Water) | ~5.0–5.5 | 3.21 |

The higher boiling point and LogP relative to 1-butoxybutane reflect increased van der Waals interactions from the longer alkyl chains.

Solubility and Phase Behavior

Like 1-butoxybutane, 1-butoxyoctane is anticipated to be immiscible with water (solubility <0.1% w/w) . Its miscibility with organic solvents such as benzene, alcohols, and esters is likely enhanced due to the extended hydrophobic moiety. Hansen solubility parameters for analogous ethers (δ ≈7.0–7.2 (cal/mL)¹/²) suggest compatibility with nonpolar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

1-Butoxyoctane can theoretically be synthesized via Williamson ether synthesis, involving the reaction of sodium octoxide with 1-bromobutane:

This method mirrors the production of 1-butoxybutane, which utilizes sodium butoxide and butyl bromide .

Industrial Manufacturing

Continuous-flow reactors, optimized for exothermic etherification reactions, could enhance yield and purity. Post-synthesis purification via fractional distillation would separate 1-butoxyoctane from unreacted alcohols or alkyl halides, akin to processes for tert-butoxybutane.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Strong oxidizing agents (e.g., KMnO₄) may cleave the ether bond, yielding octanoic acid and butyric acid.

-

Reduction: Lithium aluminum hydride (LiAlH₄) could reduce the ether to octanol and butanol, though this reaction is less favorable than for esters or ketones.

Acid-Catalyzed Cleavage

In acidic media (e.g., H₂SO₄), 1-butoxyoctane undergoes hydrolysis to form octanol and butyl hydrogen sulfate:

Applications in Scientific and Industrial Contexts

Solvent Applications

With a low dielectric constant (ε ≈3–4, extrapolated from 1-butoxybutane ), 1-butoxyoctane could serve as a nonpolar solvent for Grignard reactions or polymerizations, offering advantages over shorter-chain ethers in high-temperature processes.

Extractant in Separation Processes

The compound’s hydrophobicity (LogP ~5.0–5.5) positions it as a potential extractant for hydrophobic compounds in liquid-liquid extractions, similar to dibutyl ether’s use in metal ion separations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume